molecular formula C26H34N2O B2523568 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole CAS No. 615280-70-1

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole

Cat. No.: B2523568
CAS No.: 615280-70-1
M. Wt: 390.571
InChI Key: LCNBWMPUSMLKHK-UHFFFAOYSA-N
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Description

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity, and a phenoxy group, which can influence its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the phenoxy and cyclohexylethyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The phenoxy group can enhance the compound’s binding affinity and selectivity. The cyclohexylethyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole
  • 1-(2-cyclohexylethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole

Uniqueness

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group can enhance its stability, while the cyclohexylethyl group can improve its interaction with biological targets.

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-(2-cyclohexylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O/c1-26(2,3)21-13-15-22(16-14-21)29-19-25-27-23-11-7-8-12-24(23)28(25)18-17-20-9-5-4-6-10-20/h7-8,11-16,20H,4-6,9-10,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNBWMPUSMLKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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